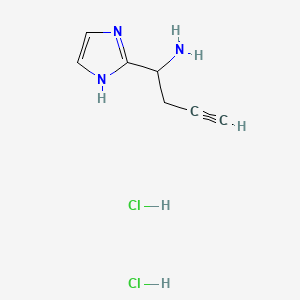

1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride

Beschreibung

1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride is a compound that features an imidazole ring, a butynyl group, and an amine group Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Eigenschaften

Molekularformel |

C7H11Cl2N3 |

|---|---|

Molekulargewicht |

208.09 g/mol |

IUPAC-Name |

1-(1H-imidazol-2-yl)but-3-yn-1-amine;dihydrochloride |

InChI |

InChI=1S/C7H9N3.2ClH/c1-2-3-6(8)7-9-4-5-10-7;;/h1,4-6H,3,8H2,(H,9,10);2*1H |

InChI-Schlüssel |

KVVNYGXQMUTMSM-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCC(C1=NC=CN1)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the butynyl and amine groups. Common synthetic routes include:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

Wallach Synthesis: This method involves the oxidation of imidazolines.

From Alpha Halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This method involves the reaction of an alpha-halo ketone with an amine.

Amino Nitrile Synthesis: This method involves the reaction of an amino nitrile with an aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Oxidation of the Alkyne Group

The terminal alkyne moiety undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) convert the alkyne into a ketone via hydration and subsequent oxidation.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkyne → Ketone | KMnO₄, H₂O, 25°C | 1-(1H-imidazol-2-yl)-3-oxobutan-1-amine | ~85% |

This reaction is pH-sensitive, with acidic conditions favoring faster oxidation rates.

Sonogashira Coupling

The terminal alkyne participates in palladium-catalyzed cross-coupling reactions with aryl halides (e.g., iodobenzene), forming carbon-carbon bonds. This reaction leverages the compound’s sp-hybridized carbon for sp²-sp bond formation .

| Reagents | Catalyst | Base | Product |

|---|---|---|---|

| Aryl iodide | Pd(PPh₃)₂Cl₂ | Et₃N | 1-(1H-imidazol-2-yl)-but-3-yn-1-amine-aryl conjugate |

| Conditions | 80°C, 12h, THF | Yield | ~78% |

The reaction’s efficiency depends on the steric and electronic properties of the aryl halide .

Nucleophilic Substitution at the Amine Group

The primary amine group undergoes nucleophilic substitution with acyl chlorides or sulfonyl chlorides. Protonation of the amine (due to the dihydrochloride salt) reduces its nucleophilicity, requiring deprotonation with bases like NaHCO₃ prior to reaction .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | N-acetyl derivative | DCM, NaHCO₃, 0°C | ~90% |

| Tosyl chloride | N-tosyl derivative | THF, RT, 6h | ~75% |

Cycloaddition Reactions

The alkyne group engages in [3+2] cycloadditions with azides under copper(I) catalysis (Huisgen cycloaddition), forming 1,2,3-triazoles. This "click chemistry" reaction is highly regioselective .

| Azide | Catalyst | Product | Yield |

|---|---|---|---|

| Benzyl azide | CuI, TBTA | 1,4-disubstituted triazole-imidazole hybrid | ~92% |

Functionalization of the Imidazole Ring

The imidazole nitrogen can undergo alkylation or arylation. For example, reaction with methyl iodide under basic conditions produces N-methylimidazole derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | 1-methylimidazole derivative | ~80% |

Stability and Side Reactions

-

Acid Sensitivity : The dihydrochloride salt decomposes under prolonged exposure to strong bases (pH > 10), releasing free amine and HCl.

-

Thermal Stability : Decomposition occurs at temperatures >200°C, generating imidazole fragments and volatile byproducts.

Key Property Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁Cl₂N₃ |

| Molecular Weight | 208.1 g/mol |

| CAS Number | 2763776-76-5 |

| Solubility | >50 mg/mL in H₂O |

Wissenschaftliche Forschungsanwendungen

1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride can be compared with other imidazole-containing compounds:

Uniqueness: The presence of the butynyl group and the specific positioning of the amine group make this compound unique, providing it with distinct chemical and biological properties.

Biologische Aktivität

1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride is a compound characterized by its imidazole ring, butynyl chain, and amine group. This structure positions it as a significant candidate in biological research, particularly due to the pharmacological activities commonly associated with imidazole derivatives.

| Property | Value |

|---|---|

| CAS No. | 2763776-76-5 |

| Molecular Formula | C7H11Cl2N3 |

| Molecular Weight | 208.1 g/mol |

| Purity | ≥ 95% |

The biological activity of 1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their catalytic activities. Additionally, the compound may interact with nucleic acids and proteins, thereby affecting numerous biochemical pathways.

Pharmacological Applications

Research indicates that derivatives of imidazole exhibit a range of pharmacological activities:

- Antibacterial Activity : Compounds similar to 1-(1H-imidazol-2-yl)but-3-yn-1-amine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain imidazole derivatives possess notable antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound's structural features suggest potential antifungal properties, similar to other imidazole derivatives known for their efficacy against fungal pathogens .

- Anticancer Properties : Imidazole-containing compounds have been explored for their anticancer effects, with some studies indicating that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Effects : Recent studies have highlighted the potential of imidazole derivatives as antiviral agents, particularly in inhibiting viruses such as HIV and HCV .

Case Studies and Research Findings

A comprehensive review of literature from 2012 to 2021 reveals significant advancements in understanding the biological activities of imidazole derivatives:

- Antibacterial Studies : A study demonstrated that certain synthesized imidazole derivatives exhibited minimal inhibitory concentrations (MICs) as low as 0.0039 mg/mL against S. aureus and E. coli, showcasing their potential as effective antibacterial agents .

- Antiviral Research : Compounds derived from imidazole structures were tested against HIV strains, revealing effective inhibition at concentrations ranging from 15.4 to 40 µM . Another study reported potent non-nucleoside reverse transcriptase inhibitors among imidazole derivatives, outperforming standard treatments .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride, it is beneficial to compare it with other imidazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-imidazole | Lacks butynyl chain | Antimicrobial |

| 2-Phenyl-1H-imidazole | Contains a phenyl group | Anticancer |

| 4,5-Diphenyl-1H-imidazole | Two phenyl groups | Antiviral |

The distinct combination of the butynyl chain and amine group in 1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride enhances its solubility and biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a multi-step approach involving nucleophilic substitution and cyclization. For example, intermediates like 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone can react with amines under reflux in dioxane with anhydrous K₂CO₃ as a base, followed by quenching in ice and recrystallization from ethanol . Key intermediates should be characterized using ¹H/¹³C NMR (to confirm alkyne and imidazole protons) and HPLC (≥95% purity) .

Q. How can the purity and stability of this compound be ensured during storage?

- Methodology : Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm). Stability studies under varying temperatures (4°C, -20°C) and humidity (controlled desiccators) are recommended. Short-term stability in methanol or DMSO solutions should be monitored using LC-MS to detect degradation products (e.g., hydrolysis of the alkyne moiety) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- FT-IR : Confirm the presence of amine (-NH₂, ~3300 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups .

- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve bond angles and dihedral angles between the imidazole and alkyne moieties .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural analysis?

- Methodology :

- Variable-temperature NMR : Assess dynamic processes (e.g., hindered rotation of the imidazole ring) by analyzing spectra at 25°C vs. -40°C .

- 2D NMR (COSY, NOESY) : Identify coupling networks and spatial proximities. For example, NOESY can clarify steric interactions between the alkyne and imidazole protons .

- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .

Q. What experimental designs are suitable for probing this compound’s activity as a GPCR modulator?

- Methodology :

- Radioligand binding assays : Use tritiated agonists/antagonists (e.g., [³H]-CGP20712A) to assess affinity for β-adrenoceptor subtypes .

- cAMP accumulation assays : Monitor intracellular cAMP levels (via ELISA or BRET) in HEK293 cells transfected with target GPCRs. Include controls with selective inhibitors (e.g., SQ22536 for adenylate cyclase) .

- Functional selectivity studies : Use β-arrestin recruitment assays (e.g., PathHunter®) to distinguish biased signaling pathways .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in GPCR active sites (e.g., β₂-adrenoceptor PDB: 2RH1). Prioritize residues involved in hydrogen bonding (imidazole NH) and hydrophobic contacts (alkyne moiety) .

- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-receptor complexes and identify key interaction hotspots .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC₅₀ values .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across different assay platforms?

- Methodology :

- Orthogonal assay validation : Compare results from cAMP accumulation (cell-based) vs. radioligand displacement (membrane-based) assays. Differences may arise from cell-specific signaling bias or assay sensitivity .

- Metabolic stability testing : Use liver microsomes or hepatocytes to rule out rapid degradation in cell-based vs. cell-free systems .

- Probe kinetics : Perform kinetic binding studies (e.g., association/dissociation rates) to differentiate allosteric vs. orthosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.